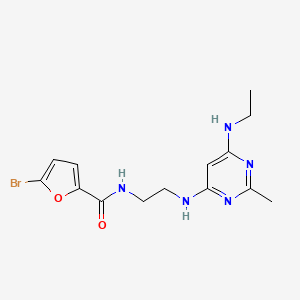
1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C9H12FN3O . It is a versatile material used in scientific research, particularly in the field of drug discovery and medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds involves reacting 5-Fluoro-2-chloropyrimidine with 4-piperidinemethanamine in the presence of a suitable solvent and base to form an intermediate. This intermediate is then treated with hydrochloric acid to form the final product.Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a fluoropyrimidine ring. The InChI code for this compound is 1S/C9H10FN3O/c10-7-5-11-9 (12-6-7)13-3-1-8 (14)2-4-13/h5-6H,1-4H2 .Scientific Research Applications
Synthesis and Application in Kinase Inhibition
1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol has been utilized in the synthesis of potent kinase inhibitors. Specifically, its derivative, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, serves as a key intermediate in creating new classes of deoxycytidine kinase (dCK) inhibitors, offering potential in cancer therapeutics (Zhang et al., 2009).
Quantum Chemical and Molecular Dynamics in Corrosion Inhibition
This compound's derivatives have been studied for their roles in corrosion inhibition. Through quantum chemical calculations and molecular dynamics simulations, these derivatives demonstrate significant potential in protecting iron surfaces from corrosion (Kaya et al., 2016).
Investigation in Piperidinolysis of Fluoropyrimidines
Research on the piperidinolysis of simple fluoropyrimidines has provided insights into their reactivity and potential applications in various chemical reactions. These studies have implications for understanding the chemical behavior of related compounds (Brown & Waring, 1974).
Applications in Psychiatric and Neurological Drug Development
Derivatives of this compound have been explored for their use in creating ligands for receptors like 5-HT1D, which are pertinent in the development of treatments for psychiatric and neurological conditions (van Niel et al., 1999).
Development of Antimicrobial Agents
A notable area of research is the development of antimicrobial agents. Spiro-piperidin-4-ones, synthesized using this compound derivatives, have shown promising activity against Mycobacterium tuberculosis, indicating potential as antimycobacterial agents (Kumar et al., 2008).
Future Directions
properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6,8,14H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSSRPFRLMFAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

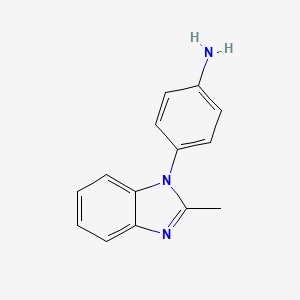
![5-(pyridin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2527099.png)
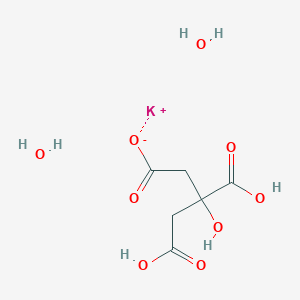

![N'-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2527102.png)
![(E)-N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropyl-4-(dimethylamino)but-2-enamide](/img/structure/B2527103.png)
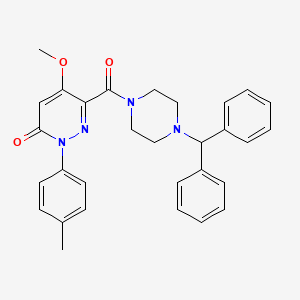
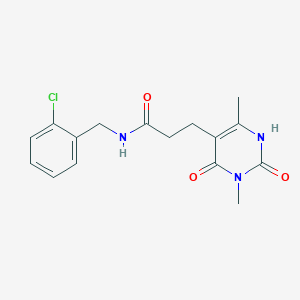
![6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527112.png)
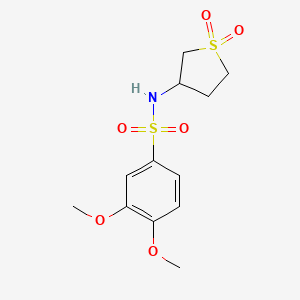

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527117.png)
